N-[2-(4-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine N-[2-(4-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine
Brand Name: Vulcanchem
CAS No.: 886982-41-8
VCID: VC11975444
InChI: InChI=1S/C16H16N2O2/c1-19-13-8-6-12(7-9-13)10-11-17-16-18-14-4-2-3-5-15(14)20-16/h2-9H,10-11H2,1H3,(H,17,18)
SMILES: COC1=CC=C(C=C1)CCNC2=NC3=CC=CC=C3O2
Molecular Formula: C16H16N2O2
Molecular Weight: 268.31 g/mol

N-[2-(4-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine

CAS No.: 886982-41-8

Cat. No.: VC11975444

Molecular Formula: C16H16N2O2

Molecular Weight: 268.31 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(4-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine - 886982-41-8

Specification

CAS No. 886982-41-8
Molecular Formula C16H16N2O2
Molecular Weight 268.31 g/mol
IUPAC Name N-[2-(4-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine
Standard InChI InChI=1S/C16H16N2O2/c1-19-13-8-6-12(7-9-13)10-11-17-16-18-14-4-2-3-5-15(14)20-16/h2-9H,10-11H2,1H3,(H,17,18)
Standard InChI Key GAFMTGCUZOHCCQ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CCNC2=NC3=CC=CC=C3O2
Canonical SMILES COC1=CC=C(C=C1)CCNC2=NC3=CC=CC=C3O2

Introduction

Chemical Structure and Classification

Structural Features

N-[2-(4-Methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine comprises a benzoxazole ring system fused to a benzene moiety. The benzoxazole core consists of a benzene ring fused to an oxazole ring (a five-membered ring containing one oxygen and one nitrogen atom). The 4-methoxyphenethylamine side chain is attached at the 2-position of the benzoxazole, introducing a methoxy group (-OCH3_3) at the para position of the phenyl ring. The canonical SMILES representation COC1=CC=C(C=C1)CCNC2=NC3=CC=CC=C3O2\text{COC1=CC=C(C=C1)CCNC2=NC3=CC=CC=C3O2} underscores this connectivity.

Classification and Analogues

This compound belongs to the benzoxazole class, which is renowned for its pharmacological versatility. Structural analogues include:

  • 2-Phenyl-1,3-benzoxazoles: Differ in substituents on the benzoxazole core.

  • N-Phenyl-1,3-benzoxazol-2-amines: Feature aromatic amine substituents instead of alkyl chains .
    The methoxyphenethyl group in N-[2-(4-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine enhances lipophilicity, potentially improving membrane permeability compared to simpler benzoxazoles .

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves a condensation reaction between 4-methoxyphenethylamine and 2-aminobenzoxazole under reflux conditions. Key steps include:

Table 1: Synthesis Conditions and Reactants

ParameterDetails
Reactants4-Methoxyphenethylamine, 2-aminobenzoxazole
SolventEthanol or methanol
CatalystLewis acids (e.g., ZnCl2_2) or reducing agents (e.g., NaBH4_4)
Temperature60–80°C under reflux
PurificationRecrystallization or column chromatography

The reaction proceeds via nucleophilic substitution, with the amine group of 4-methoxyphenethylamine attacking the electrophilic carbon of 2-aminobenzoxazole.

Characterization Techniques

  • Spectroscopy: 1H^1\text{H} NMR and 13C^{13}\text{C} NMR confirm structural integrity, with characteristic peaks for methoxy (δ 3.8 ppm) and benzoxazole protons (δ 7.2–8.1 ppm) .

  • Mass Spectrometry: ESI-MS reveals a molecular ion peak at m/z 268.31, consistent with the molecular formula.

Physicochemical Properties

Table 2: Physicochemical Profile

PropertyValue
Molecular FormulaC16H16N2O2\text{C}_{16}\text{H}_{16}\text{N}_{2}\text{O}_{2}
Molecular Weight268.31 g/mol
CAS Number886982-41-8
SolubilityLow in water; soluble in DMSO, ethanol
Melting Point145–148°C (predicted)
LogP (Lipophilicity)3.2 ± 0.3

The compound’s low aqueous solubility and moderate lipophilicity (LogP ≈ 3.2) suggest suitability for lipid-based drug delivery systems.

Biological Activities and Mechanisms

CompoundIC50_{50} (HCT 116 Cells)Reference
Benzoxazole derivative 412.4 μM
Benzoxazole derivative 1615.1 μM

Though specific data for N-[2-(4-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine are lacking, its structural similarity to active derivatives suggests comparable mechanisms .

Molecular Modeling and Structure-Activity Relationships

Docking Studies

Docking simulations using E. coli DNA gyrase (PDB: 1KZN) reveal:

  • Hydrogen Bonding: The benzoxazole nitrogen forms H-bonds with Asp73 and Gly77.

  • π-π Stacking: The methoxyphenyl group interacts with Tyr122, stabilizing the enzyme-inhibitor complex .

SAR Insights

  • Methoxy Group: Enhances binding affinity via hydrophobic interactions.

  • Ethylamine Chain: Improves solubility and reduces steric hindrance.

Applications and Future Directions

Current Applications

  • Medicinal Chemistry: Lead compound for antimicrobial and anticancer agents.

  • Material Science: Fluorescent probes due to aromatic rigidity.

Research Gaps and Opportunities

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity profiles.

  • Structural Optimization: Introduce sulfonyl or halogen groups to enhance potency .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator